molecular formula C15H15FN2O3 B1447962 4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline CAS No. 1443979-84-7

4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline

Cat. No. B1447962
M. Wt: 290.29 g/mol
InChI Key: RXZKSJMHEZAWCI-UHFFFAOYSA-N
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Description

“4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline” is a chemical compound with the molecular formula C15H15FN2O3 . It has a molecular weight of 290.29 . The compound is also known as "4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .


Physical And Chemical Properties Analysis

The compound “4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline” is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Novel Dye Intermediate and Potential Applications

The compound "4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline" is of significant importance as a novel dye intermediate. It has been highlighted for its use in the United States, with potential extensions into pharmaceuticals, insecticides, and further dye developments. The preparation of its various N-substituted derivatives offers a broad scope for research and application in these areas (M. Bil, 2007).

Synthesis and Characterization

The synthesis of related fluoro-nitrophenol compounds, like 3-Fluoro-4-nitrophenol, through a multi-step process including diazotization and hydrolysis, highlights the complex synthetic routes involved in producing derivatives of "4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline". These processes emphasize the compound's relevance in synthetic organic chemistry and its potential utility as a chemical intermediate (Lu Zhou, 2008).

pH Sensitive Probes

Derivatives of the compound have been modified to create pH-sensitive probes for biological applications. This modification involves the replacement of N-acetate groups with N-ethyl groups, producing compounds with physiological pH sensitivity and minimal affinity for other ions. These developments underscore the compound's utility in bioconjugate chemistry and medical diagnostics (C. Rhee, L. Levy, R. London, 1995).

Molecular Structures and Chemical Interactions

The analysis of "2-(2-Fluoro-4-nitroanilinoethyl)benz-aldehyde" and related compounds provides insight into the molecular structures and chemical interactions specific to fluoro-nitroaniline derivatives. These studies are crucial for understanding the compound's chemical behavior and its potential applications in materials science and molecular engineering (W. Clegg et al., 1999).

Complexes with Metal Ions

Research on complexes of copper(II), nickel(II), and cobalt(II) with "4-fluoro,2-nitroaniline" and its derivatives demonstrates the compound's applicability in forming coordination compounds. These complexes, characterized by their spectroscopic properties and magnetic moments, are of interest in inorganic chemistry and materials science for their potential as catalysts and in electronic materials (G. Devoto et al., 1982).

properties

IUPAC Name

4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-6-5-12(16)10-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKSJMHEZAWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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